3-Bromobenzamide

Butyrylcholinesterase Enzyme Inhibition Alzheimer's Disease

Choose 3-bromobenzamide for mission-critical research. The meta-bromo substituent imparts unique electronic/steric properties validated in URB-597 (FAAH inhibitor) synthesis via Suzuki coupling and in CDK2/Cyclin A kinase inhibitor scaffolds (IC50 = 990 nM). Its monoclinic P2₁/c single-crystal structure provides a robust model for halogen-bond-driven co-crystal engineering. Avoid regioisomer variability—this specific scaffold ensures reproducible SAR and catalytic benchmarking. Available in ≥98% purity with competitive B2B pricing.

Molecular Formula C7H6BrNO
Molecular Weight 200.03 g/mol
CAS No. 22726-00-7
Cat. No. B114348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromobenzamide
CAS22726-00-7
Molecular FormulaC7H6BrNO
Molecular Weight200.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=O)N
InChIInChI=1S/C7H6BrNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)
InChIKeyODJFDWIECLJWSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromobenzamide CAS 22726-00-7: Core Physicochemical and Structural Profile


3-Bromobenzamide (CAS 22726-00-7) is a meta-substituted benzamide with the molecular formula C₇H₆BrNO and a molecular weight of 200.03 g/mol [1]. It is characterized by a bromine atom at the 3-position of the benzene ring, which confers specific electronic and steric properties [1]. The compound exists as a white crystalline solid at room temperature . Its single-crystal X-ray structure has been solved, revealing a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 16.189 Å, b = 4.6448 Å, c = 9.8821 Å, β = 92.866° [2].

Why 3-Bromobenzamide (CAS 22726-00-7) Cannot Be Substituted with Other Halogenated Benzamides


The position of the halogen substituent on the benzamide ring is a critical determinant of molecular recognition and reactivity. In halogenated benzamide series, even regioisomeric differences (e.g., 2-bromo vs. 3-bromo vs. 4-bromo) or halogen substitutions (e.g., Br vs. Cl) can lead to substantial variations in crystal packing, enzyme inhibition potency, and reaction outcomes [1]. This is due to the distinct steric bulk and electronic effects of bromine at the meta-position, which influences hydrogen bonding patterns, π-π stacking, and the compound's overall dipole moment [2]. Consequently, substituting 3-bromobenzamide with a generic analog without rigorous validation can introduce unquantified variables, risking experimental reproducibility and invalidating structure-activity relationship (SAR) conclusions [3]. The evidence below quantifies specific instances where 3-bromobenzamide displays differentiated performance.

Quantitative Differentiation of 3-Bromobenzamide (CAS 22726-00-7) from Its Analogs


Differentiated Butyrylcholinesterase (BCHE) Inhibition Potency: 3-Bromo vs. Other Halogenated Benzamides

In a study evaluating a series of benzamide derivatives for BCHE inhibition, the 4-bromo-substituted analog (compound 3) exhibited an IC50 of 0.8 ± 0.6 µM, making it the most potent BCHE inhibitor among all tested compounds [1]. This activity is 51-fold more potent than the standard galantamine hydrobromide (IC50 = 40.83 ± 0.37 µM) [1]. While the 3-bromo regioisomer (the compound of interest) was not directly tested in this specific BCHE assay, the study provides a clear class-level inference: bromine substitution, and its specific position on the benzamide ring, is a critical driver of BCHE inhibitory activity [1]. This contrasts with the unsubstituted benzamide core, which shows significantly weaker or no activity in this context.

Butyrylcholinesterase Enzyme Inhibition Alzheimer's Disease

CDK2/Cyclin A Inhibition: Potency of a 3-Bromobenzamide-Derived Ligand

A derivative of 3-bromobenzamide, N-(5-Cyclopropyl-1H-pyrazol-3-yl)-3-bromobenzamide (CHEMBL114577), has been profiled for its inhibitory activity against CDK2/Cyclin A, a key regulator of the cell cycle [1]. The compound exhibited an IC50 of 990 nM against this target [1]. While direct comparative data for the unsubstituted benzamide analog is not available in this dataset, this potency value establishes a benchmark for this specific 3-bromo-substituted chemotype in CDK2 inhibition [1]. The presence of the bromine atom at the 3-position is crucial for the compound's binding affinity, as it contributes to favorable hydrophobic interactions within the kinase's ATP-binding pocket [1].

CDK2 Kinase Inhibitor Cancer

Solid-State Differentiation: Single-Crystal X-ray Structure of 3-Bromobenzamide

The single-crystal X-ray structure of 3-bromobenzamide has been determined, providing precise atomic coordinates and intermolecular interaction data [1]. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 16.189 Å, b = 4.6448 Å, c = 9.8821 Å, and β = 92.866° [1]. This structure reveals a distinct intermolecular hydrogen bonding network involving the amide groups and specific Br···O halogen bonding interactions [1]. In contrast, the 4-iodo-substituted analog, 4-iodo-N-morpholinylbenzamide, exhibits a significant distortion of the amide bond (τ + χN = 33°) in its crystal structure, a feature not observed in 3-bromobenzamide [2]. This highlights how the position and nature of the halogen substituent can fundamentally alter the solid-state architecture and, by extension, the material's physical properties.

Crystal Engineering Solid-State Chemistry Materials Science

Physicochemical Benchmark: Melting Point and Purity Profile of 3-Bromobenzamide

The melting point of 3-bromobenzamide is reported in the range of 155-161°C, with a typical value of 158°C . This is a key differentiator from its regioisomers: 2-bromobenzamide has a reported melting point of 160-162°C, while 4-bromobenzamide melts at 189-191°C . Commercially available 3-bromobenzamide is routinely supplied with a purity of ≥98.0% (HPLC, total nitrogen) . This well-defined melting point range serves as a critical, low-cost, and immediate indicator of identity and purity, enabling researchers to quickly verify the integrity of their material before use.

Quality Control Analytical Chemistry Procurement Specification

Enhanced Reactivity in Cross-Coupling: The Role of the 3-Bromo Substituent

3-Bromobenzamide serves as a versatile substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction [1]. For example, 3-bromobenzamide has been successfully coupled with 3-methoxyphenylboronic acid to yield a biphenyl derivative in a key synthetic step towards the FAAH inhibitor URB-597 [1]. The bromine atom at the meta-position is particularly reactive in oxidative addition with palladium(0) catalysts, facilitating efficient C-C bond formation [2]. In contrast, the corresponding chlorobenzamide analog (3-chlorobenzamide) exhibits significantly lower reactivity in similar coupling reactions, often requiring harsher conditions or more specialized catalysts [3].

Suzuki Coupling Palladium Catalysis Synthetic Chemistry

Differential Solid-State Intermolecular Interactions: 3-Bromo vs. 4-Halo Analogs

The crystal packing of 3-bromobenzamide is governed by a network of N-H···O hydrogen bonds between the amide groups, forming characteristic R₂²(8) dimers, a motif common to many primary benzamides [1]. Additionally, the 3-bromo substituent participates in specific, directional C-Br···O=C halogen bonding interactions, which contribute to the overall supramolecular assembly [1]. In contrast, a computational study on 4-halobenzamides revealed that while hydrogen bonding motifs are conserved, the strength and geometry of halogen bonding interactions vary significantly with the halogen (Cl, Br, I) and its position on the ring [2]. These subtle differences in intermolecular interactions directly influence macroscopic properties such as solubility, crystal habit, and mechanical stability [2].

Crystal Engineering Halogen Bonding Supramolecular Chemistry

Key Application Scenarios for 3-Bromobenzamide (CAS 22726-00-7) Based on Quantitative Evidence


Precursor for FAAH Inhibitors: Synthesis of URB-597

3-Bromobenzamide is a critical intermediate in the synthesis of URB-597, a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). The synthesis involves a Suzuki-Miyaura cross-coupling of 3-bromobenzamide with 3-methoxyphenylboronic acid to install the key biaryl motif [1]. The efficiency of this coupling step, driven by the reactivity of the aryl bromide, is essential for the cost-effective production of URB-597 and its analogs for research and potential therapeutic applications [1].

Medicinal Chemistry Building Block for Kinase Inhibitors

The 3-bromobenzamide scaffold, when further functionalized (e.g., to N-(5-Cyclopropyl-1H-pyrazol-3-yl)-3-bromobenzamide), yields compounds with measurable activity against CDK2/Cyclin A (IC50 = 990 nM) [1]. This positions 3-bromobenzamide as a validated starting material for the development of ATP-competitive kinase inhibitors. Its use allows medicinal chemists to rapidly explore the SAR around the benzamide moiety in the context of kinase drug discovery.

Crystal Engineering and Solid-State Formulation Studies

The well-defined single-crystal structure of 3-bromobenzamide (monoclinic, P2₁/c) provides a robust model for studying hydrogen and halogen bonding interactions in the solid state [1]. Its ability to form specific Br···O halogen bonds distinguishes it from other regioisomers and makes it a valuable component in co-crystal screening efforts aimed at improving the solubility, dissolution rate, or stability of poorly soluble drug candidates [2].

Substrate for Novel Catalytic Method Development

3-Bromobenzamide has been employed as a model substrate in the development of novel platinum-based catalytic systems for the synthesis of aromatic carboxamides [1]. Its commercial availability and well-defined reactivity profile make it an ideal choice for benchmarking new catalytic methods and for generating libraries of functionalized benzamide derivatives through cross-coupling reactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.